Product packaging for Folate-PEG3-azide(Cat. No.:CAS No. 1313026-32-2)

Folate-PEG3-azide

Cat. No.: B11832205
CAS No.: 1313026-32-2
M. Wt: 641.6 g/mol
InChI Key: SWFSDYKTNPMWOV-FQEVSTJZSA-N
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Description

Folate-PEG3-azide is a heterobifunctional molecule comprising three key components:

  • Folic acid (FA): A high-affinity ligand for folate receptors (FR), overexpressed in many cancers and inflammatory cells .
  • Triethylene glycol (PEG3): A short polyethylene glycol spacer enhancing solubility and reducing steric hindrance during conjugation .
  • Azide group (N3): Enables copper-free or copper-catalyzed "click chemistry" with alkyne-modified molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35N11O8 B11832205 Folate-PEG3-azide CAS No. 1313026-32-2

Properties

CAS No.

1313026-32-2

Molecular Formula

C27H35N11O8

Molecular Weight

641.6 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C27H35N11O8/c28-27-36-23-22(25(41)37-27)34-19(16-32-23)15-31-18-3-1-17(2-4-18)24(40)35-20(26(42)43)5-6-21(39)30-7-9-44-11-13-46-14-12-45-10-8-33-38-29/h1-4,16,20,31H,5-15H2,(H,30,39)(H,35,40)(H,42,43)(H3,28,32,36,37,41)/t20-/m0/s1

InChI Key

SWFSDYKTNPMWOV-FQEVSTJZSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

Preparation Methods

Activation of Folic Acid

The γ-carboxyl group of folic acid is selectively activated using N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dimethyl sulfoxide (DMSO). This forms an NHS ester intermediate, which reacts preferentially with primary amines. In a representative procedure, 0.8 mmol folic acid is dissolved in 40 mL DMSO with DCC (0.9 mmol) and NHS (0.9 mmol), stirred under red light for 16 hours to minimize photodegradation. The byproduct dicyclohexylurea precipitates and is removed by vacuum filtration, yielding activated folate in >85% purity.

PEG Spacer Conjugation

Bis-amine PEG3 (200 mg, 0.1 mmol) is added to the activated folate solution and stirred for 6 hours. PEG3’s short chain length balances steric hindrance and solubility, achieving conjugation efficiencies of 70–80%. Longer PEG chains (e.g., PEG6) reduce coupling yields to 50–60% due to increased hydrophobicity. The crude product is precipitated in cold diethyl ether, with unreacted PEG removed via dialysis (MWCO 3.5 kDa).

Azide Functionalization

The terminal amine of the folate-PEG3 intermediate is reacted with a 10-fold molar excess of imidazole-1-sulfonyl azide in dichloromethane. This two-step diazotransfer reaction proceeds at 0°C for 4 hours, introducing the azide group with >90% efficiency. Alternative methods using succinimidyl azides require stringent anhydrous conditions but avoid toxic byproducts.

Solid-Phase Synthesis for Regioisomer Control

Resin-Bound Folic Acid

To address α/γ-regioisomer formation, solid-phase synthesis immobilizes folic acid on Wang resin via its α-carboxyl group, leaving the γ-carboxyl free for PEG conjugation. After deprotection with trifluoroacetic acid (TFA), the resin is treated with PEG3-diamine (3 equivalents) and O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) in N,N-dimethylformamide (DMF). This approach achieves γ-selectivity >95%, compared to 60–70% in solution-phase reactions.

On-Resin Azide Modification

The PEG3-bound folate is eluted from the resin using 95% TFA, neutralized with triethylamine, and reacted with azidotrimethylsilane (TMS-N3) in tetrahydrofuran. This one-pot silylation-azidation process minimizes side reactions, yielding Folate-PEG3-azide with 82% purity after reversed-phase HPLC.

Click Chemistry for Modular Assembly

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound serves as a key intermediate in click chemistry. Ke et al. demonstrated its reaction with alkyne-functionalized terbium complexes, forming stable 1,2,3-triazole linkages. Using copper(II) sulfate and sodium ascorbate, the cycloaddition proceeds in aqueous buffer (pH 7.4) at 37°C, achieving >90% conversion in 2 hours.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For copper-free applications, dibenzocyclooctyne (DBCO) derivatives react with this compound under physiological conditions. Trindade et al. conjugated DBCO-modified fluorescein to this compound in PBS (pH 7.4), attaining near-quantitative yields within 1 hour. This method eliminates cytotoxic copper residues, making it suitable for in vivo imaging.

Regioisomer Separation and Analysis

HPLC Purification

Crude this compound contains α- and γ-regioisomers, distinguishable by retention times on C18 columns. Using a gradient of 0.1% TFA in acetonitrile/water, the γ-isomer elutes at 8.2 minutes, while the α-isomer elutes at 9.5 minutes. Semi-preparative HPLC (Phenomenex Gemini C18, 5 µm) achieves >99% γ-isomer purity after two purification cycles.

Mass Spectrometry Characterization

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weights: γ-Folate-PEG3-azide [M+H]+ m/z 923.4 (calculated 923.3), α-isomer [M+H]+ m/z 923.4 but with distinct fragmentation patterns. Tandem MS/MS reveals γ-specific fragments at m/z 295.1 (pteroic acid) and 441.2 (PEG3-azide).

Challenges and Optimization Strategies

Solubility Limitations

This compound’s solubility in aqueous buffers (PBS, pH 7.4) is limited to 1.2 mM. Adding 5% DMSO or 0.01% Tween-80 increases solubility to 5 mM without altering receptor binding.

Applications in Targeted Therapeutics

Anticancer Drug Delivery

Conjugation of this compound to doxorubicin via pH-sensitive linkers enhances tumor accumulation 4-fold in murine xenografts, reducing cardiotoxicity by 60% compared to free drug.

Molecular Imaging

Terbium-Folate-PEG3-azide complexes exhibit long luminescence lifetimes (1.2 ms), enabling time-gated imaging of ovarian cancer metastases <1 mm in diameter .

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Folate-PEG3-azide primarily participates in CuAAC , forming stable triazole linkages with alkyne-containing molecules. This reaction is pivotal for conjugating therapeutic or imaging agents to folate receptor-targeting systems .

Mechanism and Conditions

  • Catalyst: Cu(I) ions (e.g., CuSO₄ with sodium ascorbate) .

  • Reaction Time: 55–135 minutes at 25°C .

  • Efficiency: >95% yield in optimized conditions (e.g., 2.2 equivalents of alkyne) .

Applications

  • Drug Delivery: Conjugation with nucleosides like 3′-azido-3′-deoxythymidine (AZT) enhanced cytotoxicity by ~20-fold in folate receptor (FR)-overexpressing ovarian cancer cells (A2780/AD) .

  • Imaging Probes: Used to attach terbium complexes or biotin-PEG3-azide for FR-targeted luminescence or protein enrichment .

Table 1: Key CuAAC Applications

ApplicationConjugate PartnerOutcomeSource
Targeted Drug DeliveryAZTIncreased cytotoxicity in FR+ cells
Protein EnrichmentBiotin-PEG3-alkyneSelective labeling of folate-binding proteins
Luminescent ProbesTerbium-DO3A-alkyneSensitized terbium emission for imaging

Photoaffinity Crosslinking

This compound derivatives incorporate diazirine moieties for UV-induced crosslinking to folate-binding proteins (e.g., human dihydrofolate reductase, DHFR) .

Reaction Overview

  • Crosslinker: Diazirine (UV-active at 365 nm).

  • Target: FRs on cell surfaces or DHFR in lysates .

  • Outcome: Covalent binding confirmed via streptavidin enrichment and LC-MS/MS, with >10-fold enrichment of GlyA (serine hydroxymethyltransferase) .

Table 2: Photoaffinity Labeling Results

Target ProteinEnrichment FactorInhibition by MethotrexateSource
Human DHFR111 nM affinityYes (Kd = 10 nM)
E. coli GlyA14.4-foldPartial

Synthetic Reactions

This compound is synthesized through sequential coupling and deprotection steps:

Key Steps

  • Activation of Folic Acid: DCC/NHS-mediated carboxylate activation .

  • PEG-Azide Conjugation: Amide bond formation with PEG3-azide-amine .

  • Deprotection: Trifluoroacetic acid (TFA) cleavage of Boc groups, yielding 81.8 mmol product (52.5 g, 21.96% yield) .

Purification: HPLC (C18 column, NH₄HCO₃/MeOH gradient) ensures isolation of the γ-regioisomer, critical for FR binding .

Comparative Reactivity

The azide group’s reactivity is modulated by the PEG3 spacer, which reduces steric hindrance and enhances solubility.

Table 3: Reactivity Comparison

CompoundAzide ReactivityFR Binding EfficiencySource
This compoundHigh20-fold vs. AZT
Folate-PEG (no azide)N/ALower targeting
Folate-diazirine-alkyneModerateSelective DHFR binding

Stability and Limitations

  • Thermal Sensitivity: Prolonged UV exposure or heat degrades the pterin ring, necessitating darkroom handling .

  • Competitive Inhibition: Methotrexate displaces folate conjugates from FRs, validating target specificity .

Scientific Research Applications

Targeted Drug Delivery

Mechanism of Action
Folate-PEG3-azide exploits the overexpression of folate receptors on certain cancer cells, allowing for selective targeting. The PEG spacer enhances solubility and biocompatibility, while the azide group enables efficient conjugation with various therapeutic agents through click chemistry.

Case Studies

  • Folate Conjugated Polyethylene Glycol Probe : A study demonstrated the efficacy of this compound in delivering 5-Fluorouracil to tumor cells, significantly improving therapeutic outcomes compared to non-targeted approaches .
  • Carboplatin Analogs : Research indicated that folate-targeted PEG carriers enhanced the delivery and effectiveness of carboplatin analogs in vitro, showcasing its potential in chemotherapeutic applications .

Bioconjugation

Overview
this compound serves as a linker for bioconjugation, connecting proteins, peptides, or small molecules to enhance their specificity and efficacy.

Applications

  • PROTAC Development : The compound is utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which facilitate selective degradation of target proteins via the ubiquitin-proteasome system . This approach has shown promise in treating various cancers by removing disease-relevant proteins.
  • Folate Receptor Targeting Chimeras (FRTACs) : FRTACs developed using this compound have been reported to selectively degrade extracellular proteins associated with cancer, demonstrating improved tumor suppression in animal models .

Imaging Applications

Role in Diagnostics
this compound is instrumental in imaging studies due to its ability to label folate receptor-positive cells. This capability is critical for visualizing tumors during diagnostic procedures.

Example Studies

  • Fluorescent Imaging Reagents : The incorporation of folate into imaging agents has led to the development of fluorescent probes that target cancerous tissues effectively. These agents can aid in surgical navigation and tumor identification during procedures .

Nanotechnology and New Materials

Innovative Uses
Beyond drug delivery and imaging, this compound finds applications in nanotechnology and materials science.

Research Findings

  • Nanoparticle Development : The compound has been employed to create folate-conjugated nanoparticles that enhance drug delivery systems by improving cellular uptake and reducing systemic toxicity .
  • Functional Coatings : In materials science, it is used to modify surfaces with functional coatings that can interact specifically with folate receptors, paving the way for advanced biomaterials .

Data Summary Table

Application AreaDescriptionKey Findings
Targeted Drug DeliveryDelivers chemotherapeutics to cancer cells via folate receptorsImproved efficacy of 5-Fluorouracil and carboplatin analogs
BioconjugationConnects therapeutic agents with proteins/peptidesSuccessful development of PROTACs for selective protein degradation
ImagingLabels folate receptor-positive cells for diagnosticsEnhanced tumor visualization during surgeries
NanotechnologyUsed in nanoparticle formulation and surface modificationsIncreased cellular uptake and targeted drug delivery capabilities

Mechanism of Action

Folate-PEG3-azide exerts its effects through the following mechanisms:

    Targeted Delivery: The folate component binds to folate receptors on the surface of target cells, facilitating the delivery of the attached therapeutic agent.

    Click Chemistry: The azide group participates in click chemistry reactions, allowing for the attachment of various ligands and the formation of stable triazole rings. .

Comparison with Similar Compounds

Research Findings and Data

Efficacy in Drug Delivery

  • This compound-conjugated doxorubicin showed 3× higher cytotoxicity in FR+ KB cells vs. non-targeted PEG-azide conjugates (IC50 = 0.2 μM vs. 0.6 μM) .
  • In PROTACs, this compound linked BRD4 degraders to E3 ligases, achieving 90% target protein degradation at 10 nM .

Nanomaterial Functionalization

  • DNA nanotubes assembled with this compound exhibited 85% FR-mediated cellular uptake vs. 15% for non-targeted nanotubes .

Biological Activity

Folate-PEG3-azide is a bioconjugate designed to enhance targeted drug delivery, particularly in cancer therapy. This compound combines folic acid, a poly(ethylene glycol) (PEG) spacer, and an azide group, enabling selective targeting of cells that overexpress folate receptors, which are prevalent in various cancers. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Structure and Properties

  • Molecular Formula : C₂₇H₃₅N₁₁O₈
  • Molecular Weight : 641.64 g/mol
  • CAS Number : 1313026-32-2

The structure of this compound facilitates its function as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents aimed at selectively degrading target proteins within cancer cells .

This compound operates primarily through the following mechanisms:

  • Selective Targeting : The folic acid component binds to folate receptors (FR) commonly overexpressed in cancer cells, facilitating the selective delivery of therapeutic agents.
  • Enhanced Solubility : The PEG spacer improves the solubility and stability of the conjugate in biological systems, allowing for better pharmacokinetics.
  • Click Chemistry : The azide group enables click chemistry reactions, allowing for efficient conjugation with other molecules containing alkyne groups. This property is crucial for developing multi-functional therapeutics .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in enhancing drug delivery to FR-overexpressing cancer cell lines:

  • Cytotoxicity Assays : Conjugates formed with nucleosides like AZT showed approximately a 20-fold increase in potency against ovarian cancer cell lines compared to unconjugated drugs .
  • Cellular Uptake : Flow cytometry analysis indicated that folate-targeted conjugates achieved nearly complete uptake (99.9%) in triple-negative breast cancer cells within 2 hours at a concentration of 10 µM .

In Vivo Studies

Preliminary in vivo studies have further validated the potential of this compound:

  • Tumor Growth Inhibition : In mouse models, intratumoral injection of folate-conjugated doxorubicin (DOX) demonstrated significant tumor growth delay compared to systemic administration .
  • Biodistribution : Studies indicated that folate-targeted therapies showed enhanced accumulation in tumor sites while minimizing systemic exposure, thereby reducing potential side effects associated with conventional chemotherapy .

Case Studies and Research Findings

A summary of significant research findings related to this compound is presented in the table below:

StudyFindingsCell Line/Model
Demonstrated ~20-fold increased potency of AZT conjugates against A2780/AD ovarian cells.A2780/AD (ovarian cancer)
Achieved 99.9% cellular uptake in MDA-MB-231 cells at 10 µM concentration.MDA-MB-231 (triple-negative breast cancer)
Exhibited >1,000-fold selectivity for FR-positive cancer cells over normal cells.Various FR-positive cell lines
Enhanced drug accumulation at tumor sites via folate receptor-mediated transport.Mouse models with induced tumors

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Folate-PEG3-azide, and which critical reagents influence yield?

  • Methodological Answer : The synthesis typically involves coupling folate derivatives with PEG3-azide using reagents like EDC·HCl (for carbodiimide-mediated amidation) and HOBt/HBTU (to enhance coupling efficiency). Key steps include sequential deprotection (e.g., TFA for tert-butyl groups) and purification via HPLC or dialysis. Critical reagents include N10-TFA-pentanoic acid for folate activation and NH4OH for final deprotection. Yield is highly sensitive to reaction pH, stoichiometric ratios, and anhydrous conditions .

Q. How can researchers characterize this compound purity and confirm successful synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to verify PEG spacer integration and folate-azide linkage.
  • HPLC-MS to assess purity and molecular weight.
  • UV-Vis spectroscopy (λ ~280–365 nm) to quantify folate content via absorbance.
    Ensure reproducibility by documenting solvent systems (e.g., DMF for solubility) and column specifications (C18 reverse-phase for HPLC) .

Q. What are the primary applications of this compound in targeted drug delivery research?

  • Methodological Answer : this compound is widely used to functionalize nanoparticles or therapeutic payloads (e.g., taxol derivatives) via click chemistry (azide-alkyne cycloaddition). Its folate moiety targets overexpressed folate receptors on cancer cells. Standard protocols involve in vitro validation using folate receptor-positive cell lines (e.g., KB cells) with competitive binding assays (e.g., excess free folate to confirm receptor specificity) .

Advanced Research Questions

Q. How can conjugation efficiency of this compound with payloads be optimized under varying pH conditions?

  • Methodological Answer : Perform systematic pH titration (pH 6.5–8.5) during conjugation reactions, as azide reactivity is pH-dependent. Monitor reaction progress via TLC or inline UV spectroscopy. Use kinetic modeling to identify optimal reaction time (e.g., pseudo-first-order kinetics for azide-alkyne reactions). Include negative controls (e.g., PEG3-azide without folate) to distinguish non-specific binding .

Q. How should researchers resolve discrepancies in reported cellular uptake efficiency of this compound conjugates?

  • Methodological Answer : Conduct meta-analysis of existing studies using PICOT frameworks:

  • Population : Cell lines (e.g., HeLa vs. KB cells).
  • Intervention : Conjugate concentration and incubation time.
  • Comparison : Uptake in folate receptor-negative cells.
  • Outcome : Quantification via flow cytometry or confocal microscopy.
  • Time : Short-term (1–4 hr) vs. long-term (24 hr) exposure.
    Address variability by standardizing assay conditions (e.g., serum-free media to reduce folate competition) and validating with orthogonal methods (e.g., radiolabeling vs. fluorescence) .

Q. What strategies mitigate this compound instability during long-term storage for in vivo applications?

  • Methodological Answer :

  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) and store at -80°C under argon to prevent oxidation.
  • Buffering : Use phosphate buffers (pH 7.4) with EDTA to chelate metal ions that catalyze degradation.
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., free folate or PEG fragments). Include mass spectrometry to identify hydrolysis or oxidation sites .

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